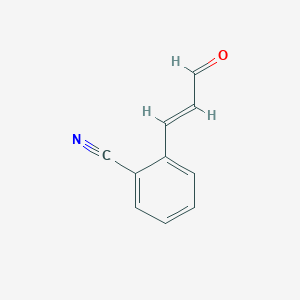

2-(3-Oxoprop-1-en-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

2-[(E)-3-oxoprop-1-enyl]benzonitrile |

InChI |

InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-7H/b6-3+ |

InChI Key |

ZYYSASNKIHAOMB-ZZXKWVIFSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)C#N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)C#N |

Origin of Product |

United States |

Structural Context and Significance of Benzonitrile and α,β Unsaturated Ketone Moieties

The chemical persona of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is defined by its two key functional groups: the benzonitrile (B105546) and the α,β-unsaturated ketone, also known as an enone. The benzonitrile group consists of a benzene (B151609) ring substituted with a cyano (-C≡N) group. This moiety is a versatile building block in organic synthesis and is prevalent in numerous pharmaceuticals. numberanalytics.comnih.govnih.gov The nitrile group is strongly electron-withdrawing, influencing the electronic properties of the aromatic ring. It is also relatively stable and can participate in various chemical transformations. nih.gov

The α,β-unsaturated ketone core, often found in a class of compounds known as chalcones, is a well-established pharmacophore and a versatile intermediate in organic synthesis. researchgate.netnih.govacs.org This system, with its conjugated double bond and carbonyl group, features two electrophilic sites: the carbonyl carbon and the β-carbon. pressbooks.pubwikipedia.org This dual reactivity allows for a variety of addition reactions, making it a cornerstone in the construction of complex molecules. rsc.orgrsc.org

Table 1: General Properties of Key Functional Moieties

| Functional Group | Key Features | Common Applications |

| Benzonitrile | Electron-withdrawing, linear geometry, metabolic stability. | Pharmaceuticals, agrochemicals, organic synthesis intermediate. rsc.orggoogle.com |

| α,β-Unsaturated Ketone | Conjugated system, electrophilic sites at carbonyl-C and β-C. | Precursor for flavonoids, synthesis of heterocyclic compounds, medicinal chemistry. acs.orgfiveable.me |

This table provides a generalized overview of the properties and applications of the core functional groups.

Overview of the Research Landscape for Chalcone Type Compounds and Nitrile Containing Scaffolds

The broader families to which 2-(3-Oxoprop-1-en-1-yl)benzonitrile belongs have been the focus of extensive research. Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of natural and synthetic compounds. nih.gov They are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govjchemrev.com The ease of their synthesis, typically through a Claisen-Schmidt condensation, has made them attractive scaffolds for drug discovery. nih.gov

Similarly, nitrile-containing molecules are a mainstay in medicinal chemistry. Over 30 pharmaceuticals containing a nitrile group are currently on the market, with many more in clinical development. nih.govrsc.org The nitrile group can act as a bioisostere for other functional groups, enhance binding affinity to biological targets through dipole interactions or hydrogen bonding, and improve the pharmacokinetic profile of a drug candidate. nih.govresearchgate.net

The convergence of these two important pharmacophores in a single molecule, as seen in cyanobenzaldehyde-derived chalcones, creates a platform for the development of novel therapeutic agents and functional materials.

Identification of Key Research Areas and Unaddressed Scientific Questions for the Compound

While the meta and para isomers of (3-Oxoprop-1-en-1-yl)benzonitrile have received some attention in the scientific literature, the ortho isomer, 2-(3-Oxoprop-1-en-1-yl)benzonitrile, remains conspicuously understudied. This lack of specific research presents several opportunities for investigation.

Key Research Areas:

Synthesis and Characterization: The development of an efficient and selective synthesis for this compound is a primary research goal. Standard Claisen-Schmidt condensation between 2-acetylbenzonitrile (B2691112) and formaldehyde (B43269) could be explored, though the potential for side reactions due to the ortho-nitrile group warrants investigation. Detailed spectroscopic and crystallographic characterization would be essential to understand its structural and electronic properties.

Reactivity Studies: The proximity of the electron-withdrawing nitrile group to the enone system in the ortho position could lead to unique reactivity. Studies on its behavior in Michael additions, cycloadditions, and other reactions common for α,β-unsaturated ketones would be highly informative. For instance, the ortho-nitrile could sterically hinder or electronically influence reactions at the carbonyl or β-carbon.

Biological Screening: Given the rich pharmacology of both chalcones and nitrile-containing compounds, this compound and its derivatives are prime candidates for biological evaluation. Screening for activities such as anticancer, antimicrobial, and enzyme inhibition could uncover novel therapeutic leads. nih.govresearchgate.net

Unaddressed Scientific Questions:

How does the ortho-position of the nitrile group affect the planarity and conformation of the α,β-unsaturated ketone system compared to its meta and para isomers?

What is the impact of the ortho-nitrile on the electrophilicity of the β-carbon in conjugate addition reactions?

Could the ortho-nitrile group participate in intramolecular cyclization reactions under specific conditions, leading to novel heterocyclic systems?

What are the specific structure-activity relationships for this class of compounds in various biological assays?

The exploration of this compound holds the promise of expanding our understanding of structure-reactivity relationships and could lead to the discovery of new molecules with valuable applications. The current gap in the literature makes it a fertile ground for new and impactful chemical research.

An in-depth examination of the synthetic methodologies for producing this compound and its structurally related chalcone (B49325) analogues reveals a variety of chemical strategies. These range from traditional condensation reactions to modern, green-focused techniques and sophisticated metal-catalyzed processes. The primary focus remains on the efficient and selective construction of the core α,β-unsaturated ketone structure.

Advanced Structural Characterization and Solid State Investigations of 2 3 Oxoprop 1 En 1 Yl Benzonitrile and Analogues

Single-Crystal X-ray Diffraction (XRD) Analysis.nih.goviucr.orgresearchgate.net

Single-crystal XRD studies on analogues of 2-(3-oxoprop-1-en-1-yl)benzonitrile, such as 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile, have provided significant understanding of their three-dimensional structures. nih.goviucr.orgresearchgate.net These analyses are fundamental in determining the precise atomic coordinates within the crystal lattice, which allows for a detailed examination of molecular conformation and packing.

For the analogue 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile, the crystal structure has been resolved, revealing a triclinic system with a P-1 space group. researchgate.net The crystallographic data provides a foundation for a deeper understanding of its solid-state characteristics.

| Crystal Data for 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile | |

| Chemical Formula | C₁₇H₁₃NO |

| Formula Weight | 247.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8686 (2) |

| b (Å) | 7.4955 (3) |

| c (Å) | 15.2792 (5) |

| α (°) | 102.195 (2) |

| β (°) | 90.649 (2) |

| γ (°) | 90.454 (2) |

| Volume (ų) | 656.86 (4) |

| Z | 2 |

In the crystalline form, the molecular conformation of 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile is characterized by a non-planar arrangement. nih.goviucr.orgresearchgate.net The 4-cyanophenyl and 4-methylbenzoyl groups are positioned in a trans configuration relative to the C7=C8 double bond. nih.goviucr.org A notable feature is the significant dihedral angle of 48.04 (9)° between the planes of the two benzene (B151609) rings. nih.goviucr.orgresearchgate.net

The crystal packing of 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile is primarily governed by weak C-H...π interactions, which organize the molecules into a layered structure parallel to the ab plane. nih.goviucr.orgresearchgate.net In this arrangement, the molecules are stacked with the para substituents of the phenyl rings located on the outer surfaces of these layers. nih.goviucr.org

The layers are held together by a network of very weak C-H...π interactions that occur across centers of symmetry. nih.goviucr.org These interactions involve hydrogen atoms from one molecule and the centroids of the benzene rings of a neighboring molecule. nih.goviucr.org While π-π stacking interactions are common in aromatic compounds, the dominant organizing force in this particular crystal structure is the C-H...π interactions. nih.goviucr.orgresearchgate.netmdpi.com

| C-H...π Interaction Geometry (Å, °) | ||||

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| C2—H2⋯Cg2 | 0.93 | 2.98 | 3.645 (2) | 129 |

| C5—H5⋯Cg2 | 0.93 | 2.91 | 3.5929 (18) | 132 |

| C12—H12⋯Cg1 | 0.93 | 2.98 | 3.637 (2) | 129 |

| C15—H15⋯Cg1 | 0.93 | 2.99 | 3.604 (2) | 125 |

| Cg1 and Cg2 represent the centroids of the C1–C6 and C10–C15 benzene rings, respectively. iucr.org |

Polymorphism and Co-crystallization Studies

Currently, there is a lack of published research on the polymorphism or co-crystallization of this compound or its immediate analogues. Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are crucial for tuning the physicochemical properties of materials. Future investigations into these areas could reveal new crystalline forms with potentially enhanced properties.

Theoretical Crystallography and Crystal Engineering Principles

Theoretical crystallography and crystal engineering offer powerful tools for predicting and designing crystal structures with desired properties. These approaches utilize computational methods to understand and predict intermolecular interactions and crystal packing. At present, specific studies applying these principles to this compound have not been reported in the scientific literature. The application of crystal engineering principles could guide the rational design of novel solid forms of this compound, including polymorphs and co-crystals, by systematically exploring potential hydrogen bond donors and acceptors and other non-covalent interactions.

Role As a Versatile Synthetic Precursor and Building Block in Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The unique arrangement of functional groups in 2-(3-Oxoprop-1-en-1-yl)benzonitrile makes it an excellent starting material for the synthesis of various heterocyclic systems. The presence of the α,β-unsaturated aldehyde allows for its participation in a variety of cyclization and cycloaddition reactions.

One of the most significant applications of this compound is in the synthesis of quinoline (B57606) derivatives. The quinoline core is a prevalent motif in numerous biologically active compounds and functional materials. While direct studies on this compound are limited, the analogous reactivity of cinnamaldehyde (B126680) suggests its utility in established quinoline syntheses such as the Friedländer and Combes reactions. In these reactions, the aldehyde functionality of this compound would react with an appropriate amine-containing compound, followed by cyclization and aromatization to yield a substituted quinoline bearing a cyano group at the 8-position. This cyano group can then be further transformed into other functional groups, providing a handle for additional molecular complexity.

Furthermore, the dienophilic nature of the α,β-unsaturated system allows for its participation in Diels-Alder reactions with suitable dienes, leading to the formation of cyclohexene (B86901) derivatives. These products can then be further elaborated to construct polycyclic scaffolds. The nitrile group often remains intact during these transformations, offering a site for subsequent chemical modification.

The reactivity of the aldehyde group also extends to condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to generate more complex acyclic intermediates that can subsequently undergo intramolecular cyclization to form various heterocyclic rings. For instance, reaction with hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazoline or isoxazoline (B3343090) rings, respectively.

Utilization in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The presence of both an aldehyde and an electron-withdrawing nitrile group makes this compound an ideal candidate for participation in various MCRs. nih.gov

Cinnamaldehyde, a structurally similar compound, is known to be a versatile building block in MCRs for the synthesis of polycyclic fused heterocycles. primescholars.comyoutube.com By analogy, this compound can be expected to participate in well-known MCRs such as the Biginelli, Hantzsch, and Ugi reactions. For example, in a Biginelli-type reaction, this compound could react with a β-ketoester and urea (B33335) or thiourea (B124793) to afford dihydropyrimidinones or their thio-analogs, respectively. The resulting products would bear the 2-cyanophenyl substituent, providing a unique substitution pattern.

The aldehyde functionality is also amenable to imine formation, which is a key step in many MCRs. Reaction with an amine and an isocyanide in an Ugi reaction would lead to the formation of a complex α-acylamino amide derivative. Similarly, its participation in a Passerini reaction with an isocyanide and a carboxylic acid would yield an α-acyloxy carboxamide. These MCRs provide rapid access to a diverse range of molecular scaffolds from a single precursor.

A review of recent advancements highlights the growing importance of cinnamaldehyde in MCRs, paving the way for innovative approaches to construct complex heterocyclic compounds. primescholars.com This underscores the significant potential of its 2-cyano derivative in this area of synthetic chemistry.

Intermediate for the Synthesis of Advanced Functional Materials (excluding biological/medical applications)

The unique electronic and structural features of this compound make it a promising intermediate for the synthesis of advanced functional materials. The conjugated system, which includes the benzene (B151609) ring, the carbon-carbon double bond, and the aldehyde group, can be extended through various polymerization and condensation reactions to create materials with interesting optical and electronic properties.

One potential application is in the synthesis of conjugated polymers. The aldehyde functionality can participate in Knoevenagel condensation reactions with molecules containing active methylene groups. For instance, polymerization with a bifunctional active methylene compound could lead to the formation of a π-conjugated polymer with alternating 2-cyanophenyl and other aromatic or heteroaromatic units. Such polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of the cyano group can influence the electronic properties of the resulting polymer, such as its electron affinity and band gap. Research has shown that acrylonitrile (B1666552) units are valuable in designing donor-acceptor systems for luminescent π-conjugated materials. rsc.org

Furthermore, this compound can serve as a precursor for the synthesis of dyes. The chromophoric system can be extended through reactions at the aldehyde and alkene positions. For example, condensation with aromatic or heterocyclic amines can lead to the formation of Schiff bases, which can exhibit intense color. Azo dyes, a major class of synthetic colorants, can also be potentially synthesized from derivatives of this compound. The synthesis of azo dyes often involves the coupling of a diazonium salt with an activated aromatic compound. unb.ca While not a direct precursor, derivatives of this compound could be designed to participate in such coupling reactions.

The table below summarizes potential functional materials derived from this compound and their potential applications.

| Material Class | Synthetic Route | Potential Application |

| Conjugated Polymers | Knoevenagel Polycondensation | Organic Electronics (OLEDs, OPVs) |

| Dyes (Schiff Bases) | Condensation with Amines | Colorants |

| Dyes (Azo Dyes) | Derivatization and Azo Coupling | Colorants |

Design of Novel Scaffolds through Chemical Derivatization

The presence of multiple reactive sites in this compound allows for a wide range of chemical derivatizations, leading to the design of novel molecular scaffolds. The aldehyde, alkene, and nitrile functional groups can be selectively or simultaneously modified to generate a library of new compounds with diverse structures and properties.

The aldehyde group is a versatile handle for various transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine or an oxime. These transformations introduce new functional groups that can participate in further reactions. For example, the corresponding carboxylic acid could be used in amide coupling reactions to build larger molecular architectures.

The carbon-carbon double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation. These reactions saturate the double bond and introduce new stereocenters and functional groups. For instance, epoxidation would yield an epoxide that can be opened by various nucleophiles to introduce a range of substituents.

The nitrile group is also a valuable functional group for derivatization. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. The nitrile group can also participate in cycloaddition reactions with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry and materials science.

The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold, providing access to a wide array of novel molecules. For instance, a series of pyrazoloquinazoline derivatives have been synthesized by incorporating different chalcone-like structures, demonstrating the utility of modifying such scaffolds. lookchem.com This highlights the potential for creating diverse libraries of compounds based on the this compound core structure.

The following table outlines some of the key chemical derivatizations possible for this compound.

| Functional Group | Reaction Type | Product Functional Group |

| Aldehyde | Oxidation | Carboxylic Acid |

| Aldehyde | Reduction | Alcohol |

| Aldehyde | Reductive Amination | Amine |

| Alkene | Hydrogenation | Alkane |

| Alkene | Halogenation | Dihaloalkane |

| Alkene | Epoxidation | Epoxide |

| Nitrile | Hydrolysis | Carboxylic Acid / Amide |

| Nitrile | Reduction | Primary Amine |

| Nitrile | [3+2] Cycloaddition | Tetrazole |

Future Research Directions and Unexplored Avenues in 2 3 Oxoprop 1 En 1 Yl Benzonitrile Chemistry

Development of Asymmetric Catalytic Transformations

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. While the core structure of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is achiral, its enone functionality is an ideal handle for introducing chirality through asymmetric catalysis.

Future research should focus on the enantioselective reduction of the ketone or the conjugate addition of various nucleophiles to the β-position of the propenone chain. Organocatalysis, using chiral secondary amines (e.g., prolinol derivatives) or N-heterocyclic carbenes (NHCs), represents a promising strategy. Recent advancements in the atroposelective synthesis of axially chiral benzonitriles using NHC-catalyzed dynamic kinetic resolution (DKR) processes could be adapted for this purpose. nih.govresearchgate.net These methods use a chiral catalyst to control the stereochemistry during the reaction, yielding products with high optical purity. nih.govresearchgate.net The application of such strategies to this compound could lead to novel chiral building blocks.

Furthermore, transition metal catalysis employing chiral ligands offers another powerful avenue. Catalytic systems based on metals like rhodium, palladium, copper, or zinc, paired with chiral phosphines or diamines, could facilitate a variety of enantioselective transformations. mdpi.com A key research goal would be to develop catalytic systems that provide high yields and excellent enantioselectivities for derivatives of this compound.

Table 1: Potential Asymmetric Catalytic Strategies

| Catalytic Approach | Target Reaction | Potential Catalyst/Ligand Type | Desired Outcome |

|---|---|---|---|

| Organocatalysis | Conjugate Addition | Chiral secondary amines, N-heterocyclic carbenes (NHCs) | Enantioenriched β-functionalized benzonitriles |

| Organocatalysis | Aldol Reactions | Proline and its derivatives | Chiral hydroxylated adducts |

| Transition Metal Catalysis | Asymmetric Hydrogenation | Rhodium or Ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP) | Chiral saturated ketones |

Integration with Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and ease of scalability. youtube.com The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow chemistry protocols.

Future work could involve developing a continuous flow synthesis of the parent compound, likely via a Claisen-Schmidt condensation, using immobilized base catalysts packed into a reactor column. researchgate.net This would allow for on-demand production and purification. Subsequently, this flow system could be telescoped with other modules for further reactions. researchgate.netbeilstein-journals.org For example, a multi-step sequence involving the initial synthesis, followed by an asymmetric reduction or a conjugate addition, and then an in-line purification step, could be designed. nih.gov

Flow chemistry is particularly advantageous for photochemical and electrochemical reactions, providing uniform irradiation and efficient interaction with electrodes. youtube.combeilstein-journals.org Given the photochemical potential of the chalcone (B49325) scaffold, integrating flow reactors with light sources could enable highly efficient and selective photo-isomerization or cycloaddition reactions. beilstein-journals.org

Exploration of Photoswitchable and Responsive Molecular Architectures

Chalcones are known to undergo E/Z (trans/cis) photoisomerization upon irradiation with UV light. photos.or.krresearchgate.net This intrinsic property makes this compound a prime candidate for the development of photoswitchable molecules and smart materials. The reversible change in geometry between the E and Z isomers upon light exposure can drastically alter the molecule's properties and its interaction with its environment. nih.govnih.gov

Future research should explore the photo-isomerization behavior of this compound in detail, including quantum yields and the thermal stability of the Z-isomer. nih.gov By modifying the substitution pattern on the aromatic rings, the absorption wavelengths and switching properties can be tuned. nih.gov The nitrile group, with its strong dipole moment, could play a crucial role in the electronic properties of the two isomeric states.

These photoswitchable units could be incorporated into polymers, hydrogels, or self-assembled monolayers to create materials whose properties (e.g., shape, color, permeability) can be controlled by light. researchgate.netkinampark.com Such responsive materials have potential applications in areas like optical data storage, controlled drug release, and light-actuated devices. nih.gov

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, particularly in the context of flow chemistry and photochemistry, advanced in-situ spectroscopic monitoring is essential. Real-time analysis allows for the direct observation of reactants, intermediates, and products as the reaction progresses.

Table 2: Applicable In-Situ Spectroscopic Techniques

| Technique | Application Area | Information Gained |

|---|---|---|

| In-line NMR/IR/Raman | Continuous Flow Chemistry | Real-time concentration of reactants/products, reaction kinetics, process control. |

| UV-Vis Spectroscopy | Photochemistry | Monitoring E/Z isomerization, determining photostationary states. |

| Laser Flash Photolysis | Photochemistry | Detection and characterization of transient species (e.g., triplet states). |

| Electron Spin Resonance (ESR) | Radical Reactions | Identification and study of radical intermediates. |

Supramolecular Assembly and Self-Organization Studies

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into ordered structures. mdpi.com The structure of this compound, with its combination of aromatic rings (enabling π-π stacking), a polar carbonyl group, and a cyano group (both potent hydrogen bond acceptors and dipoles), makes it an excellent candidate for self-organization studies. researchgate.net

Future research should investigate the ability of this molecule and its derivatives to form ordered assemblies such as liquid crystals, organogels, or two-dimensional networks on surfaces. researchgate.netnih.gov The cyano group is particularly effective in directing self-assembly through dipole-dipole interactions and the formation of coordination bonds with metal atoms. researchgate.net The interplay between hydrogen bonding, π-π stacking, and dipolar interactions could lead to the formation of complex and functional supramolecular architectures. nih.gov

Understanding and controlling these self-assembly processes could pave the way for the bottom-up fabrication of novel materials with tailored electronic or optical properties. nih.govplos.org For example, ordered thin films could find applications in organic electronics, while self-assembled gels could be used as responsive materials.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield | Key Observations | Reference |

|---|---|---|---|---|

| Claisen-Schmidt | NaOH/EtOH | 70–85% | High regioselectivity for E-isomers | |

| Wittig Reaction | PPh₃/THF | 40–60% | Mixture of trans/cis isomers |

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Characteristic vinyl proton signals (δ 7.9–8.5 ppm for E-configuration) and carbonyl carbon (δ ~187 ppm) confirm the α,β-unsaturated ketone backbone .

- FT-IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1660 cm⁻¹ (C=O stretch) .

- HR-MS : Exact mass matching (e.g., [M+H]+ observed at m/z 314.1176 vs. calculated 314.1176) ensures molecular integrity .

Q. Key Spectral Data :

- ¹³C NMR (DMSO-d₆) : 118.45 ppm (CN), 187.78 ppm (C=O) .

- UV-Vis : λmax ~350 nm due to π→π* transitions in the conjugated system .

Advanced: What computational methods analyze the electronic properties and reactive sites of this compound?

Answer:

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO). For a related chalcone, HOMO-LUMO gaps correlated with UV-Vis absorption .

- Fukui Functions : Identify electrophilic/nucleophilic sites. In 4-(3-(3-methoxyphenyl)-3-oxopropenyl)benzonitrile, the β-carbon of the enone system showed high electrophilicity, aligning with reactivity in Michael additions .

- Molecular Electrostatic Potential (MEP) : Visualizes charge distribution, aiding in predicting intermolecular interactions .

Validation : Experimental NMR and UV-Vis data matched computational predictions within 2–5% error .

Advanced: How can researchers resolve contradictions in crystallographic data for chalcone derivatives?

Answer:

- SHELX Refinement : Use SHELXL for high-resolution data to refine anisotropic displacement parameters and resolve twinning. For example, SHELXL’s twin-law refinement corrected overlapped reflections in a chalcone derivative .

- Data Validation Tools : Check for ADPs (Anisotropic Displacement Parameters) and R-factor discrepancies. A high Rint (>10%) may indicate poor data quality or missed symmetry .

Case Study : A chalcone with ambiguous C=O bond lengths (1.24 Å vs. 1.28 Å) was resolved using SHELXL’s restraints, confirming the standard ketone geometry .

Advanced: What strategies optimize reaction conditions to mitigate side reactions in α,β-unsaturated ketone synthesis?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance Claisen-Schmidt condensation rates but may increase hydrolysis. Ethanol balances reactivity and selectivity .

- Temperature Control : Lower temperatures (0–5°C) suppress aldol side products during Wittig reactions .

- Catalyst Screening : NaOH vs. KOH impacts base strength; weaker bases reduce enolate overformation .

Q. Table 2: Optimization Parameters

| Parameter | Effect on Yield/Side Reactions | Reference |

|---|---|---|

| Solvent (EtOH vs. DMF) | EtOH: 85% yield; DMF: 72% (higher hydrolysis) | |

| Temperature (0°C vs. RT) | 0°C: <5% aldol byproducts; RT: 15–20% |

Advanced: How do electronic substituents influence the photophysical properties of this compound derivatives?

Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro substituents redshift UV-Vis absorption (λmax ~400 nm) by extending conjugation and lowering LUMO energy .

- Electron-Donating Groups (EDGs) : Methoxy groups increase fluorescence quantum yield (ΦF ~0.45) by enhancing charge transfer .

Application : Derivatives with strong EWGs are explored as OLED emitters due to tunable TADF (Thermally Activated Delayed Fluorescence) properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.